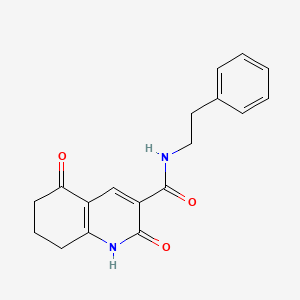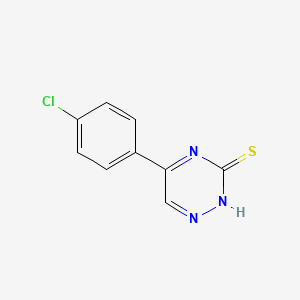![molecular formula C24H31NO3 B6043150 methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6043150.png)
methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate, commonly known as MHPB, is a compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained attention from the scientific community due to its potential therapeutic effects. MHPB has been shown to have an affinity for the dopamine D2 receptor, which plays a crucial role in the regulation of mood and behavior.
Mecanismo De Acción
MHPB has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. It acts as a partial agonist of the receptor, meaning that it can activate the receptor to a certain extent but not to the same degree as a full agonist. This partial agonism results in a modulatory effect on dopamine signaling, which is thought to be responsible for MHPB's therapeutic effects.
Biochemical and Physiological Effects:
MHPB has been shown to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens, two brain regions that are involved in the regulation of mood and reward. This increase in dopamine release is thought to be responsible for MHPB's anxiolytic and antidepressant effects. MHPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This increase in BDNF expression is thought to be responsible for MHPB's neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MHPB in lab experiments is that it has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using MHPB is that it is a psychoactive substance, which means that it can affect behavior and cognition in animal models. This can make it difficult to interpret the results of experiments that use MHPB.
Direcciones Futuras
There are several future directions for research on MHPB. One area of interest is the development of MHPB analogs that have improved pharmacological properties, such as increased selectivity for the dopamine D2 receptor. Another area of interest is the investigation of MHPB's potential therapeutic effects in different disease models, such as models of depression, anxiety, and addiction. Additionally, more research is needed to understand the mechanisms underlying MHPB's neuroprotective effects and to develop strategies for enhancing these effects.
Métodos De Síntesis
The synthesis of MHPB involves several steps, including the reaction of 4-bromomethyl benzoate with 4-(3-phenylpropyl)piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, MHPB, is obtained by the esterification of the hydroxyl group with methyl iodide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MHPB has been studied for its potential therapeutic effects in various fields, including psychiatry, neurology, and addiction medicine. Research has shown that MHPB has anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of mood and anxiety disorders. MHPB has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-28-23(27)22-11-9-21(10-12-22)18-25-16-14-24(19-26,15-17-25)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12,26H,5,8,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKVXUUWRERIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)

![3-(4-fluorophenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6043093.png)
![methyl 6-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]carbonyl}nicotinate](/img/structure/B6043097.png)
![1-(1-{[6-(4-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B6043099.png)

![2-methyl-5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6043104.png)
![N-2-biphenylyl-2-[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6043111.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6043116.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6043124.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6043137.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6043144.png)
![7-[(6-fluoro-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6043173.png)